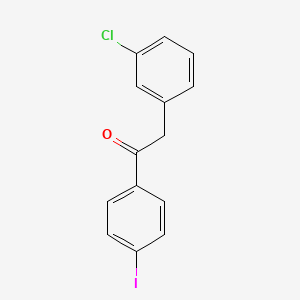
2-(3-Chlorophenyl)-4'-iodoacetophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(3-Chlorophenyl)-4’-iodoacetophenone” is a complex organic molecule. It likely contains a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) attached to an iodoacetophenone group (a ketone with an iodine atom). The “3-Chlorophenyl” part suggests the presence of a chlorine atom on the phenyl group .
Synthesis Analysis
While specific synthesis methods for “2-(3-Chlorophenyl)-4’-iodoacetophenone” are not available, similar compounds are often synthesized through reactions involving aromatic substitution, where a halogen (like chlorine or iodine) is introduced into the aromatic ring .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray diffraction . This method can provide detailed information about the arrangement of atoms within the molecule.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Piperazine derivatives, for example, have been studied for their reactions in the synthesis of various biologically active compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques. These might include measuring its melting point, boiling point, and density .Applications De Recherche Scientifique
Photochemical Behaviors
2-(3-Chlorophenyl)-4'-iodoacetophenone, related to chlorophenols, shows distinct photochemical behavior compared to non-halogenated phenols. For chlorophenols, the initial step involves a C-Cl bond scission, not influenced by oxygen, leading to various transformation products based on the position of the chlorine on the phenyl ring and the molecular or anionic form of the compound. These transformations include the conversion into pyrocatechol or cyclopentadienic acid, which further dimerizes through a Diels-Alder reaction, indicating a potential for photochemical degradation pathways and transformations in environmental settings (Boule, Guyon, & Lemaire, 1982).
Antibacterial Applications
The compound demonstrates potential antibacterial applications. Synthesis of derivatives like 3-aryl-4-formyl-1-[3-(3-chlorophenyl)-1,8-naphthyridin-2-yl]pyrazoles from compounds structurally similar to this compound has been explored, showing notable antibacterial activity. This suggests possible uses in developing new antibacterial agents, underscoring the chemical's relevance in pharmaceutical research (Mogilaiah, Vidya, Kavitha, & Kumar, 2009).
Material Science and Photocatalysis
In the realm of material science and photocatalysis, derivatives of chlorophenols, closely related to this compound, are being studied for their photocatalytic degradation properties. This research is particularly focused on understanding the degradation mechanisms of chlorophenols under various conditions, revealing potential environmental applications for water purification and environmental remediation (Lin, Sopajaree, Jitjanesuwan, & Lu, 2018).
Molecular Structure and Spectroscopic Analysis
Studies also delve into the molecular structure and spectroscopic analysis of compounds structurally related to this compound. Investigations on the molecular structure, vibrational wavenumbers, and geometrical parameters provide a deeper understanding of the compound's physical and chemical properties. This foundational knowledge is crucial for exploring the compound's applications in various scientific fields, including material science and drug design (Najiya et al., 2014).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(3-chlorophenyl)-1-(4-iodophenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClIO/c15-12-3-1-2-10(8-12)9-14(17)11-4-6-13(16)7-5-11/h1-8H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REAJFAHMDVZIMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC(=O)C2=CC=C(C=C2)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClIO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642302 |
Source


|
| Record name | 2-(3-Chlorophenyl)-1-(4-iodophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898784-05-9 |
Source


|
| Record name | 2-(3-Chlorophenyl)-1-(4-iodophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![trans-2-[2-(4-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345390.png)
![trans-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345392.png)
![trans-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345394.png)
![cis-4-[2-(2-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1345396.png)
![cis-4-[2-(4-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1345397.png)
![cis-4-[2-(4-Methoxyphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1345398.png)
![cis-4-[2-(3-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1345400.png)
![cis-4-[2-(2-Bromophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1345401.png)
![cis-4-[2-(4-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1345402.png)
![cis-4-[2-Oxo-2-(3-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345403.png)
